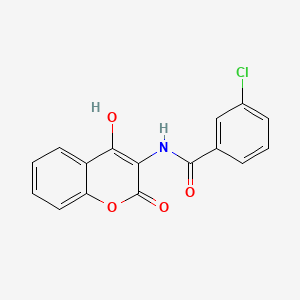

Anticancer agent 93

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H10ClNO4 |

|---|---|

Molecular Weight |

315.71 g/mol |

IUPAC Name |

3-chloro-N-(4-hydroxy-2-oxochromen-3-yl)benzamide |

InChI |

InChI=1S/C16H10ClNO4/c17-10-5-3-4-9(8-10)15(20)18-13-14(19)11-6-1-2-7-12(11)22-16(13)21/h1-8,19H,(H,18,20) |

InChI Key |

OLUXHDREXNYHFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of the Anticancer Agent H93

For Researchers, Scientists, and Drug Development Professionals

Abstract

UHRF1 (Ubiquitin-like with PHD and RING finger domains 1) is a critical epigenetic regulator that links DNA methylation and histone modifications, and its overexpression is frequently observed in prostate cancer (PCa). Despite its significance as a therapeutic target, no UHRF1-targeted drugs have successfully transitioned to clinical trials. This document details the mechanism of action of H93, a novel hybrid small molecule that demonstrates significant anticancer activity by directly targeting UHRF1. H93, an integration of functional groups from NSC232003 and vorinostat, induces the dimerization of UHRF1, leading to the disruption of its interaction with DNMT1 (DNA methyltransferase 1). This cascade of events impairs the maintenance of DNA methylation and reactivates epigenetically silenced tumor suppressor genes, culminating in potent antitumor effects. This guide provides a comprehensive overview of H93's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Core Mechanism of Action

The anticancer agent H93 exerts its therapeutic effects through a novel mechanism centered on the direct binding and modulation of UHRF1. H93 is a hybrid small molecule, rationally designed by combining the pyrimidine ring from NSC232003 with the hydrophobic tails and a Zn²⁺-chelating hydroxamic acid moiety from vorinostat[1].

The primary mechanism of action can be summarized in the following key steps:

-

Direct Binding to UHRF1 : Co-crystallization studies have confirmed that H93 directly binds to the SRA (SET and RING associated) domain of UHRF1[1].

-

Promotion of UHRF1 Dimerization : A key and intriguing aspect of H93's action is its ability to promote the dimerization of UHRF1. This induced dimerization creates a well-defined binding pocket that stabilizes the engagement of H93 with the UHRF1 SRA domain[1].

-

Disruption of UHRF1-DNMT1 Interaction : The H93-induced dimerization of UHRF1 results in a "closed" conformational state of the protein. This altered conformation sterically hinders and disrupts the crucial interaction between UHRF1 and DNMT1[1]. UHRF1 is known to be essential for recruiting DNMT1 to hemi-methylated DNA during replication, a critical step for the maintenance of DNA methylation patterns[2].

-

Impairment of DNA Methylation Maintenance : By preventing the UHRF1-DNMT1 interaction, H93 effectively impairs the process of DNA methylation maintenance.

-

Reactivation of Tumor Suppressor Genes : The disruption of DNA methylation maintenance leads to the reactivation of epigenetically silenced tumor suppressor genes, which contributes to the potent anticancer activity of H93.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of H93 was evaluated against a panel of prostate cancer (PCa) cell lines and a non-cancerous control cell line (HUVEC). The half-maximal inhibitory concentration (IC50) values were determined using colony formation assays, and a strong correlation was observed between the inhibitory activity of H93 and the protein abundance of UHRF1.

| Cell Line | Cell Type | UHRF1 Protein Level (Relative) | H93 IC50 (µM, mean ± SD) |

| HUVEC | Human Umbilical Vein Endothelial Cells | Low | > 50 |

| LNCaP | Prostate Cancer | Moderate | 15.3 ± 2.1 |

| C4-2 | Prostate Cancer | Moderate-High | 8.7 ± 1.5 |

| 22Rv1 | Prostate Cancer | High | 4.2 ± 0.9 |

| DU145 | Prostate Cancer | High | 3.8 ± 0.7 |

| VCaP | Prostate Cancer | Very High | 1.5 ± 0.3 |

| PC-3 | Prostate Cancer | Very High | 1.2 ± 0.2 |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of H93 Action

The following diagram illustrates the molecular cascade initiated by H93, from its binding to UHRF1 to the downstream epigenetic modifications and cellular effects.

Caption: H93 binds to the SRA domain of UHRF1, promoting its dimerization and disrupting the UHRF1-DNMT1 interaction, which inhibits DNA methylation and reactivates tumor suppressor genes.

Experimental Workflow: Co-Immunoprecipitation Assay

The following diagram outlines the key steps in the co-immunoprecipitation (Co-IP) assay used to demonstrate that H93 disrupts the interaction between UHRF1 and DNMT1.

Caption: Workflow of the Co-Immunoprecipitation (Co-IP) assay to assess the H93-mediated disruption of the UHRF1-DNMT1 interaction.

Detailed Experimental Protocols

Colony Formation Assay

-

Objective : To assess the long-term proliferative capacity of cancer cells after treatment with H93.

-

Protocol :

-

Prostate cancer cells (e.g., LNCaP, C4-2, 22Rv1, DU145, VCaP, PC-3) and HUVEC cells are seeded in 6-well plates at a density of 500-1000 cells per well.

-

After 24 hours, the cells are treated with a range of concentrations of H93 or a vehicle control (e.g., DMSO).

-

The cells are incubated for 10-14 days to allow for colony formation. The medium with H93 or vehicle is replaced every 3 days.

-

After the incubation period, the colonies are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and stained with 0.1% crystal violet for 20 minutes.

-

The plates are washed with water and air-dried. The number of colonies (defined as a cluster of ≥50 cells) is counted.

-

The IC50 values are calculated using a dose-response nonlinear regression model.

-

Isothermal Titration Calorimetry (ITC)

-

Objective : To measure the binding affinity between H93 and the UHRF1 SRA domain.

-

Protocol :

-

The UHRF1 SRA protein and H93 are prepared in a running buffer (e.g., 20 mM Tris pH 8.0, 100 mM NaCl, 0.5 mM TCEP, 0.1% DMSO).

-

The ITC experiments are performed using a MicroCal ITC200 system (or equivalent).

-

The sample cell is filled with the UHRF1 SRA protein solution (e.g., 20-50 µM).

-

The injection syringe is filled with the H93 solution (e.g., 200-500 µM).

-

A series of injections of H93 into the sample cell are performed at a constant temperature (e.g., 25°C).

-

The heat changes associated with the binding events are measured.

-

The resulting data are analyzed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Co-Immunoprecipitation (Co-IP) and Immunoblotting

-

Objective : To determine if H93 disrupts the interaction between UHRF1 and DNMT1 in cells.

-

Protocol :

-

Prostate cancer cells (e.g., DU145 or VCaP) are grown to 70-80% confluency.

-

The cells are treated with different concentrations of H93 (e.g., 0, 5, 10, 20 µM) for a specified period (e.g., 8 hours).

-

The cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates are pre-cleared with Protein A/G beads.

-

A portion of the lysate is saved as the "input" control.

-

The remaining lysate is incubated with an anti-UHRF1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Protein A/G beads are added to the lysate-antibody mixture and incubated for another 2-4 hours to capture the antibody-protein complexes.

-

The beads are washed several times with the Co-IP lysis buffer to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted samples and the input controls are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then probed with primary antibodies against UHRF1 and DNMT1, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

The anticancer agent H93 represents a promising therapeutic candidate for prostate cancer, operating through a novel and well-defined mechanism of action. By directly binding to UHRF1 and inducing its dimerization, H93 effectively uncouples the epigenetic machinery responsible for DNA methylation maintenance. This leads to the reactivation of tumor suppressor genes and potent anticancer activity. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and potential clinical translation of H93 and other UHRF1-targeting agents.

References

Target Identification and Validation of Anticancer Agent 93: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent 93, a novel 4-Hydroxycoumarin derivative, has demonstrated significant potential in inhibiting cancer cell invasion and migration. This technical guide provides a comprehensive overview of the strategies and methodologies for the identification and validation of its molecular targets. While specific research on "this compound" (a commercial designation) is limited, this document leverages extensive data on the well-studied class of 4-Hydroxycoumarin derivatives, including the widely known anticoagulant warfarin, which has been repurposed for its anticancer properties. The primary mechanisms of action for this class of compounds revolve around the inhibition of the Epithelial-Mesenchymal Transition (EMT), disruption of the Gas6-AXL signaling pathway, and modulation of coagulation factors like Vitamin K Epoxide Reductase C1 Like 1 (VKORC1L1) and cancer procoagulant. This guide details the experimental protocols for target identification using advanced proteomics techniques and for target validation through genetic and cellular methodologies.

Introduction to 4-Hydroxycoumarin Derivatives as Anticancer Agents

4-Hydroxycoumarin derivatives are a class of compounds that have been extensively studied for their therapeutic properties, most notably as anticoagulants.[1] Emerging evidence, however, has highlighted their potential as anticancer agents.[2][3][4] These compounds have been shown to inhibit tumor growth and metastasis in various cancer types.[2] A key mechanism underlying their anticancer activity is the inhibition of the Epithelial-Mesenchymal Transition (EMT), a cellular process critical for cancer cell invasion and migration. Specifically, certain 4-hydroxycoumarin derivatives have been observed to suppress the expression of key EMT markers such as N-cadherin, Snail, and Twist in lung cancer cells.

Target Identification Strategies

Identifying the direct molecular targets of a bioactive compound is a crucial step in drug development. For 4-hydroxycoumarin derivatives, a multi-pronged approach combining affinity-based proteomics and thermal stability profiling can be employed to elucidate their cellular interactome.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample.

Experimental Protocol: Photo-Affinity Labeling and Pulldown

-

Probe Synthesis: Synthesize a derivative of the 4-hydroxycoumarin compound of interest that incorporates a photoreactive group (e.g., benzophenone) and a biotin tag for affinity purification.

-

Cell Lysis and Lysate Preparation:

-

Culture cancer cells (e.g., A549 lung carcinoma cells) to 80-90% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Incubation and UV Crosslinking:

-

Incubate the cell lysate with the biotinylated photo-affinity probe for a specified time (e.g., 1 hour) at 4°C.

-

Expose the mixture to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding partners.

-

-

Affinity Purification:

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing SDS and DTT).

-

Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.

-

Excise unique protein bands for in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Logical Workflow for Affinity Chromatography-Mass Spectrometry

Thermal Proteome Profiling (TPP)

TPP is a method that identifies ligand-protein interactions based on the principle that protein thermal stability is altered upon ligand binding.

Experimental Protocol: Thermal Proteome Profiling

-

Cell Culture and Treatment:

-

Culture cancer cells in sufficient quantities.

-

Treat cells with the 4-hydroxycoumarin derivative or a vehicle control.

-

-

Heat Treatment and Lysis:

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS with inhibitors.

-

Aliquot the cell suspension and heat each aliquot to a different temperature in a defined range (e.g., 37°C to 67°C).

-

Lyse the cells by freeze-thaw cycles.

-

-

Isolation of Soluble Proteins:

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Digestion and Labeling:

-

Quantify the protein concentration in each sample.

-

Reduce, alkylate, and digest the proteins with trypsin.

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

-

LC-MS/MS Analysis:

-

Combine the labeled peptide samples and analyze by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the proteins in each sample.

-

Generate melting curves for each protein by plotting the relative soluble fraction as a function of temperature.

-

Identify proteins with a significant shift in their melting temperature in the drug-treated samples compared to the control.

-

Logical Workflow for Thermal Proteome Profiling

Key Molecular Targets of 4-Hydroxycoumarin Derivatives

Based on studies of warfarin and other 4-hydroxycoumarin derivatives, several key molecular targets have been identified that are relevant to their anticancer effects.

| Target Protein | Function | Role in Cancer |

| VKORC1L1 | Vitamin K epoxide reductase | Overexpressed in some cancers, contributes to resistance to ferroptosis. |

| Gas6 | Ligand for AXL receptor | Promotes cell survival, migration, and therapy resistance. |

| AXL | Receptor tyrosine kinase | Drives metastasis and drug resistance. |

| Cancer Procoagulant | Cysteine protease | Activates Factor X, promoting a procoagulant state in cancer. |

Target Validation Methodologies

Once potential targets are identified, their role in mediating the anticancer effects of the 4-hydroxycoumarin derivative must be validated.

Genetic Validation: CRISPR/Cas9 and shRNA

Genetic approaches are essential to confirm that the identified protein is the true target responsible for the observed phenotype.

Experimental Protocol: CRISPR/Cas9-mediated Gene Knockout

-

gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

-

Transfection and Selection: Transfect the cancer cell line with the gRNA/Cas9 plasmid. Select for transfected cells using an appropriate marker (e.g., puromycin).

-

Validation of Knockout: Verify the knockout of the target gene at the protein level by Western blot and at the genomic level by sequencing.

-

Phenotypic Assays: Perform functional assays (e.g., cell viability, migration, invasion) on the knockout cells in the presence and absence of the 4-hydroxycoumarin derivative to assess if the knockout recapitulates the drug's effect or confers resistance.

Experimental Protocol: shRNA-mediated Gene Knockdown

-

shRNA Design and Cloning: Design and clone short hairpin RNAs (shRNAs) targeting the gene of interest into a suitable vector (e.g., lentiviral vector).

-

Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cells.

-

Selection and Validation: Select for transduced cells and validate the knockdown of the target gene by qPCR and Western blot.

-

Phenotypic Assays: Conduct functional assays as described for the CRISPR/Cas9 knockout to evaluate the effect of gene knockdown on the drug's activity.

Logical Workflow for Genetic Target Validation

Cellular and Biochemical Validation

Experimental Protocol: Western Blot for EMT Markers

-

Cell Treatment and Lysis: Treat cancer cells with varying concentrations of the 4-hydroxycoumarin derivative. Lyse the cells and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate with primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin, Snail, Twist) and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Protocol: Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay:

-

Grow a confluent monolayer of cancer cells.

-

Create a "scratch" in the monolayer with a pipette tip.

-

Treat the cells with the 4-hydroxycoumarin derivative.

-

Monitor and quantify the closure of the scratch over time.

-

-

Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cancer cells in the upper chamber in serum-free media containing the 4-hydroxycoumarin derivative.

-

Add media with a chemoattractant (e.g., FBS) to the lower chamber.

-

After incubation, remove non-invading cells from the top of the insert.

-

Fix, stain, and quantify the cells that have invaded through the Matrigel to the bottom of the insert.

-

Signaling Pathway Analysis: Gas6-AXL Pathway

The effect of 4-hydroxycoumarin derivatives on the Gas6-AXL signaling pathway can be investigated by examining the phosphorylation status of AXL and downstream effectors like AKT and ERK.

Experimental Protocol: Gas6-AXL Pathway Inhibition Assay

-

Cell Stimulation and Treatment: Serum-starve cancer cells and then treat with the 4-hydroxycoumarin derivative before stimulating with recombinant Gas6 protein.

-

Western Blot Analysis: Perform Western blotting as described above, using antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, and total ERK. A decrease in the phosphorylation of these proteins upon drug treatment would indicate inhibition of the pathway.

Signaling Pathway Diagram: Gas6-AXL Pathway Inhibition

Quantitative Data Summary

The following table summarizes representative quantitative data for the anticancer effects of 4-hydroxycoumarin derivatives.

| Compound Class | Cancer Cell Line | Assay | IC50 / Effect | Reference |

| 4-Hydroxycoumarin derivatives | A549 (Lung) | Invasion Assay | Significant inhibition of cell motility | |

| Warfarin | Pancreatic Cancer Cells | Cell Viability | Sensitizes cells to ferroptosis | |

| 4-phenylcoumarin derivative | MCF-7 (Breast) | Tubulin Polymerization | Potent inhibition | |

| 4-hydroxycoumarin-dopamine derivative | HCT-116 (Colon) | Cytotoxicity | Significant selectivity |

Conclusion

The identification and validation of molecular targets for this compound and other 4-hydroxycoumarin derivatives are critical for understanding their mechanism of action and for their further development as therapeutic agents. This technical guide outlines a systematic approach, combining advanced proteomic, genetic, and cellular techniques, to robustly identify and validate these targets. The focus on targets such as VKORC1L1, the Gas6-AXL pathway, and regulators of EMT provides a solid foundation for future research and drug discovery efforts in this promising class of compounds. The detailed experimental protocols and logical workflows presented herein are intended to serve as a valuable resource for researchers in the field of oncology drug development.

References

- 1. Coagulation activation and microparticle-associated coagulant activity in cancer patients. An exploratory prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the procoagulant activity in the plasma of cancer patients using a thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: The Effects of Anticancer Agent 93 (Exemplified by Doxorubicin) on HeLa and MCF-7 Cancer Cell Lines

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of the potent anticancer agent doxorubicin, used here as a representative example for "Anticancer Agent 93," on two widely studied human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer). This document outlines the cytotoxic and apoptotic effects, details the experimental methodologies for assessment, and illustrates the key signaling pathways involved.

Quantitative Analysis of Cytotoxicity

The efficacy of an anticancer agent is primarily determined by its ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of this activity. The IC50 values for doxorubicin vary depending on the cell line and exposure time.

| Cell Line | Drug | Exposure Time (hours) | IC50 | Reference |

| HeLa | Doxorubicin | 48 | ~28 nM | [1] |

| MCF-7 | Doxorubicin | 48 | ~16.2 µg/mL | [2] |

| MCF-7/ADM (Adriamycin Resistant) | Doxorubicin | Not Specified | 21.29±1.83 µM | [3][4] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of experimental results. Below are the methodologies for key assays used to evaluate the effects of anticancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate HeLa or MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with a serial dilution of the anticancer agent (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the anticancer agent at various concentrations for the desired time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. In a study on HeLa cells, treatment with 50 nM myrcene for 24 hours led to a significant increase in the Annexin V-positive, PI-negative cell population, from 4.75% to 18.65%, indicating an induction of apoptosis[5].

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA. For instance, digitoxin was found to induce G2/M phase cell cycle arrest in HeLa cells at concentrations of 4 and 20 nM.

Signaling Pathways and Mechanisms of Action

Doxorubicin, our model for "this compound," exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions trigger various signaling pathways leading to cell cycle arrest and apoptosis.

DNA Damage and Apoptosis Pathway

The following diagram illustrates the signaling cascade initiated by doxorubicin-induced DNA damage, leading to apoptosis.

Caption: Doxorubicin-induced apoptosis pathway.

Experimental Workflow

The logical flow of experiments to characterize an anticancer agent is depicted below.

Caption: A typical experimental workflow.

Conclusion

The representative anticancer agent, doxorubicin, demonstrates significant cytotoxic and pro-apoptotic effects on both HeLa and MCF-7 cancer cell lines. The provided protocols offer a standardized framework for the in-vitro evaluation of such compounds. The illustrated signaling pathway highlights the central role of DNA damage and the subsequent activation of the intrinsic apoptotic cascade. This guide serves as a foundational resource for researchers engaged in the preclinical assessment of novel anticancer therapeutics.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the enhancing effects of miR-93 on resistance of breast cancer MCF-7 cells to adriamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the enhancing effects of miR-93 on resistance of breast cancer MCF-7 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Synthesis of Scopoletin-Cinnamic Acid Hybrids as Potent Anticancer Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights of a promising class of anticancer compounds: scopoletin-cinnamic acid hybrids. This class of molecules, exemplified by the potent "Anticancer agent 93," demonstrates significant cytotoxic activity against a range of human cancer cell lines. This document outlines the synthetic methodologies, summarizes key quantitative structure-activity relationship (SAR) data, details experimental protocols for biological evaluation, and visualizes the proposed mechanism of action and experimental workflows.

Core Synthesis Strategy

The general synthetic route to scopoletin-cinnamic acid hybrids involves a two-step process. First, various substituted cinnamic acids are converted to their corresponding cinnamoyl chlorides. This is typically achieved by reacting the cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated acyl chloride is then reacted with scopoletin (7-hydroxy-6-methoxycoumarin) in the presence of a base, such as triethylamine or pyridine, to facilitate the esterification reaction, yielding the final hybrid compound.

Structure-Activity Relationship and In Vitro Cytotoxicity

A series of scopoletin-cinnamic acid hybrids have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxic effects are summarized in the table below, with data presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

| Compound | R Group (Substitution on Cinnamic Acid) | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) | A549 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

| 17a | 4-F | 0.542 | 0.315 | 0.437 | 0.861 | 1.02 |

| 17b | 4-Cl | 0.356 | 0.249 | 0.296 | 0.684 | 0.527 |

| 17c | 4-Br | 0.413 | 0.287 | 0.355 | 0.712 | 0.633 |

| 17d | 4-CH3 | 1.27 | 1.03 | 1.56 | 2.14 | 2.58 |

| 17e | 4-OCH3 | 2.53 | 2.11 | 3.14 | 4.28 | 4.97 |

| 17f | 3,4-di-Cl | 0.891 | 0.764 | 0.912 | 1.35 | 1.17 |

| 17g | 3,4,5-tri-OCH3 ("this compound") | 0.612 | 0.438 | 0.521 | 0.993 | 0.874 |

| Doxorubicin | (Positive Control) | 0.125 | 0.103 | 0.156 | 0.211 | 0.189 |

Data extracted from Li et al., European Journal of Medicinal Chemistry, 2015.[1]

The results indicate that the nature and position of the substituent on the cinnamic acid moiety significantly influence the cytotoxic activity. Halogen substitutions at the 4-position of the phenyl ring (compounds 17a , 17b , and 17c ) resulted in the most potent compounds, with the 4-chloro derivative (17b ) exhibiting broad-spectrum activity with IC50 values in the sub-micromolar range across all tested cell lines.[1]

Experimental Protocols

General Synthesis of Scopoletin-Cinnamic Acid Hybrids (17a-g)

Step 1: Synthesis of Substituted Cinnamoyl Chlorides

A solution of the appropriately substituted cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0°C. Thionyl chloride (2.0 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is then stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude cinnamoyl chloride, which is used in the next step without further purification.

Step 2: Esterification of Scopoletin

To a solution of scopoletin (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, a solution of the crude substituted cinnamoyl chloride (1.2 eq) in anhydrous DCM is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 3-6 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired scopoletin-cinnamic acid hybrid.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells (MCF-7, MDA-MB-231, A549, HCT-116, and HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 μM) for 48 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: A549 cells are treated with compound 17b at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and fixed in 70% ethanol at 4°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay by Annexin V-FITC/PI Staining

-

Cell Treatment: A549 cells are treated with compound 17b at its IC50 concentration for 24 hours.

-

Cell Harvesting and Staining: The cells are harvested and washed with cold PBS. The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark at room temperature, according to the manufacturer's protocol.[2]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Visualizations

Synthetic Workflow

Caption: Synthetic and evaluation workflow for scopoletin-cinnamic acid hybrids.

Proposed Mechanism of Action

Caption: Proposed mechanism of action for potent scopoletin-cinnamic acid hybrids.

Conclusion

Scopoletin-cinnamic acid hybrids represent a promising class of anticancer agents with potent in vitro cytotoxic activity. The synthesis is straightforward, allowing for the generation of a diverse library of analogues for structure-activity relationship studies. The most potent compounds induce cancer cell death through mechanisms involving cell cycle arrest and apoptosis. Further preclinical development of these compounds, particularly the 4-chloro derivative (17b ), is warranted to explore their full therapeutic potential.

References

A Comprehensive Technical Guide to Key Anticancer Compound Classes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of three pivotal classes of anticancer compounds: Proteasome Inhibitors, PARP Inhibitors, and PI3K/AKT/mTOR Pathway Inhibitors. This document summarizes key quantitative data, details experimental protocols for assessing compound activity, and visualizes the core signaling pathways involved.

Proteasome Inhibitors

Proteasome inhibitors have revolutionized the treatment of multiple myeloma and other hematologic malignancies.[1][2] By blocking the proteasome, a key cellular machine responsible for protein degradation, these drugs lead to an accumulation of regulatory proteins, ultimately inducing apoptosis in cancer cells.

Quantitative Data:

The following table summarizes the key pharmacokinetic parameters and in vitro efficacy of FDA-approved proteasome inhibitors.

| Compound | Mechanism of Action | Half-life (t½) | Clearance | Bioavailability (Oral) | IC50 (vs. various myeloma cell lines) |

| Bortezomib | Reversible inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome.[2] | 40-193 hours (multiple dosing)[1] | 102-112 L/h (initial dose)[1] | N/A (IV/SC administration) | 1-5 nM |

| Carfilzomib | Irreversible inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome. | <30 minutes | > hepatic blood flow | N/A (IV administration) | 1-20 nM |

| Ixazomib | Reversible inhibitor of the chymotrypsin-like (β5) subunit of the 20S proteasome. | 9.5 days | ~1.9 L/h | 58% | 2-70 nM |

Experimental Protocols:

This protocol is used to determine the cytotoxic effects of proteasome inhibitors on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the proteasome inhibitor (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This protocol assesses the effect of proteasome inhibitors on the NF-κB signaling pathway by measuring the levels of key proteins.

-

Cell Lysis: Treat cells with the proteasome inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against IκBα, phospho-p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway:

The inhibition of the proteasome prevents the degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.

Caption: NF-κB signaling pathway and the point of inhibition by proteasome inhibitors.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. PARP enzymes play a crucial role in the repair of single-strand DNA breaks.

Quantitative Data:

The following table presents the IC50 values of several FDA-approved PARP inhibitors against PARP1 and PARP2.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Olaparib | 1.5 | 0.8 |

| Rucaparib | 1.4 | 1.1 |

| Niraparib | 3.8 | 2.1 |

| Talazoparib | 0.57 | - |

Experimental Protocols:

This assay measures the enzymatic activity of PARP and its inhibition by test compounds.

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.

-

Reaction Mixture: Add a reaction mixture containing biotin-labeled NAD+, activated DNA, and the PARP enzyme to each well.

-

Inhibitor Addition: Add serial dilutions of the PARP inhibitor to the wells.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARP reaction.

-

Detection: Add streptavidin-HRP and a chemiluminescent substrate.

-

Luminescence Reading: Measure the luminescence using a microplate reader. The IC50 is determined from the dose-response curve.

This assay assesses the long-term effect of PARP inhibitors on the ability of cancer cells to proliferate.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Compound Treatment: Treat the cells with the PARP inhibitor for 24 hours. For combination studies, cells can be co-treated with a DNA-damaging agent.

-

Incubation: Remove the drug-containing medium and allow the cells to grow for 10-14 days until visible colonies are formed.

-

Colony Staining: Fix the colonies with methanol and stain with crystal violet.

-

Colony Counting: Count the number of colonies (containing >50 cells). The surviving fraction is calculated relative to the untreated control.

Signaling Pathway:

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cells with deficient HRR, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unrepaired double-strand breaks are lethal to the cancer cells.

Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.

PI3K/AKT/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention.

Quantitative Data:

The following table provides a summary of representative PI3K/AKT/mTOR pathway inhibitors and their targets.

| Compound | Target(s) | IC50 (nM) |

| Alpelisib | PI3Kα | 5 |

| Buparlisib | Pan-PI3K | 52 |

| Ipatasertib | AKT | 5 |

| Everolimus | mTORC1 | 1.6-5.6 |

| Sirolimus (Rapamycin) | mTORC1 | 0.1 |

Experimental Protocols:

This protocol is used to assess the antiproliferative activity of PI3K/AKT/mTOR inhibitors.

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the inhibitor for 72 hours.

-

Cell Viability Measurement: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) colorimetric assay or CellTiter-Glo luminescent cell viability assay.

-

Data Analysis: Plot dose-response curves and calculate the IC50 values.

This protocol confirms the on-target activity of the inhibitors by measuring the phosphorylation status of key downstream effectors.

-

Cell Treatment and Lysis: Treat cancer cells with the inhibitor for a specified time (e.g., 1-24 hours). Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Perform SDS-PAGE and western blotting as described previously.

-

Immunoblotting: Probe the membranes with primary antibodies against phospho-AKT (Ser473), phospho-S6 ribosomal protein (Ser235/236), and phospho-4E-BP1 (Thr37/46), along with antibodies for the total protein levels as loading controls.

-

Detection and Analysis: Visualize the bands and quantify the changes in phosphorylation to confirm pathway inhibition.

Signaling Pathway:

The PI3K/AKT/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn activates AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTORC1, leading to increased protein synthesis and cell growth.

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

References

The Evolving Patent Landscape of Novel Kinase Inhibitors: A Technical Guide Focused on Coumarin-Based Agents

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of oncological research. Their ability to selectively block the signaling pathways that drive tumor growth and survival has led to significant advances in patient outcomes. This technical guide delves into the patent landscape of novel kinase inhibitors, with a specific focus on the burgeoning class of coumarin-based compounds. While the specific kinase target of every emerging agent, such as Anticancer agent 93, is not always immediately elucidated in early-stage research, the broader class of coumarin derivatives presents a rich field of patented innovation. This guide will use the well-characterized CaMKII inhibitor, KN-93, a compound with structural similarities to some coumarin derivatives, as a central case study to explore the key aspects of patenting and developing such targeted therapies.

Introduction to this compound and the Coumarin Scaffold

This compound, chemically identified as 6-methoxy-2-oxo-2H-chromen-7-yl (E)-3-(3,4,5-trimethoxyphenyl)acrylate, is a derivative of 4-hydroxycoumarin. Preclinical studies have demonstrated its potential as an anticancer agent, with activities including the inhibition of proliferation in various tumor cell lines and the modulation of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. While its precise molecular target is still under investigation, its coumarin scaffold places it within a class of compounds known for a wide range of biological activities, including the inhibition of various kinases.

Coumarins, a group of natural and synthetic benzopyrone compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The inherent structural features of the coumarin nucleus make it a privileged scaffold for the design of kinase inhibitors. Numerous patents and research articles highlight the development of coumarin derivatives targeting a range of kinases, including PI3K, CDKs, and EGFR, underscoring the therapeutic potential of this chemical class in oncology.

Patent Landscape for Coumarin-Based Kinase Inhibitors

The patent landscape for coumarin-based kinase inhibitors is dynamic and expanding. A review of recent patents reveals a focus on developing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Key areas of innovation include:

-

Hybrid Molecules: Many patents describe the synthesis of hybrid molecules that combine the coumarin scaffold with other pharmacophores known to interact with kinase active sites. This strategy aims to enhance binding affinity and target specificity.

-

Targeting Specific Kinase Families: While some patents claim broad kinase inhibitory activity, there is a growing trend towards the development of coumarins that selectively target specific kinases or kinase families implicated in particular cancers.

-

Combination Therapies: Several patent applications explore the use of coumarin-based kinase inhibitors in combination with other anticancer agents, aiming to overcome drug resistance and achieve synergistic therapeutic effects.

A summary of representative patents for coumarin-based kinase inhibitors is presented in the table below.

| Patent Number | Assignee | Title | Key Kinase Target(s) |

| US20100285033A1 | Not Assigned | Compositions and methods for CaMKII inhibitors and uses thereof | CaMKII |

| US9045479B2 | SignalRx Pharmaceuticals | Thienopyranones as kinase inhibitors | PI3K, mTOR, DNA-PK, PLK1, PIM1 |

| WO2018022933A1 | Dana-Farber Cancer Institute | Substituted coumarin compounds as inhibitors of USP7 | Not a kinase, but relevant to cancer pathways |

| WO2017124116A1 | The Board of Regents of the University of Texas System | Coumarin derivatives for use in treating cancer | Not specified, broad anticancer claims |

Case Study: KN-93, a CaMKII Inhibitor

To illustrate the technical details involved in the development and patenting of kinase inhibitors with similarities to our compound of interest, we will focus on KN-93. KN-93 is a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key regulator of various cellular processes, including cell cycle progression and apoptosis. While not a direct coumarin, its mechanism of action and the experimental protocols used for its characterization are highly relevant to the study of novel kinase inhibitors.

Quantitative Data for KN-93

| Parameter | Value | Reference |

| IC50 for CaMKII | 0.37 µM | |

| Ki for CaMKII | 370 nM | [1] |

| Mechanism of Action | Competitive inhibitor of CaM binding to CaMKII | [2] |

| Off-Target(s) | L-type calcium channels, voltage-gated potassium channels | [2] |

Signaling Pathway of CaMKII and Inhibition by KN-93

The following diagram illustrates the activation of CaMKII by Ca2+/Calmodulin and its subsequent inhibition by KN-93.

Caption: CaMKII activation by Ca2+/Calmodulin and its inhibition by KN-93.

Experimental Protocols

Detailed methodologies are crucial for the validation and patenting of novel kinase inhibitors. Below are representative protocols for key experiments used to characterize compounds like KN-93.

In Vitro CaMKII Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Materials:

-

Recombinant CaMKII enzyme

-

CaMKII substrate (e.g., Autocamtide-2)

-

ATP (containing a tracer amount of [γ-³²P]ATP or fluorescently labeled ATP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Test compound (e.g., KN-93) and vehicle control (e.g., DMSO)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound or vehicle control.

-

Add the CaMKII substrate to the wells.

-

Initiate the kinase reaction by adding the recombinant CaMKII enzyme.

-

Start the phosphorylation reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[2]

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

Western Blotting for Downstream Target Phosphorylation

This method is used to assess the effect of a kinase inhibitor on the phosphorylation of its downstream targets within a cellular context.

Materials:

-

Cultured cells

-

Test compound (e.g., KN-93) and vehicle control

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cultured cells with the test compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Strip the membrane (if necessary) and re-probe with the primary antibody against the total target protein to normalize for protein loading.

General Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of a novel kinase inhibitor.

Caption: General workflow for the evaluation of a novel kinase inhibitor.

Conclusion

The patent landscape for novel kinase inhibitors is a testament to the ongoing innovation in targeted cancer therapy. Coumarin-based compounds, exemplified by agents like this compound, represent a promising class of molecules with the potential to yield new and effective treatments. By understanding the key aspects of the patent landscape, the signaling pathways involved, and the detailed experimental protocols required for validation, researchers and drug development professionals can more effectively navigate the complex process of bringing these novel therapies from the laboratory to the clinic. The use of well-characterized inhibitors like KN-93 as benchmarks provides a valuable framework for the evaluation and development of the next generation of kinase-targeted anticancer drugs.

References

Unlocking the Therapeutic Potential of KN-93: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer agent KN-93, a promising lead compound for drug development. KN-93 is a cell-permeable, reversible, and competitive inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme in various cellular processes.[1] Its ability to induce apoptosis and arrest the cell cycle in cancer cells positions it as a significant candidate for further preclinical and clinical investigation.

Quantitative Data Summary

The efficacy of KN-93 has been evaluated across various cancer cell lines, with its half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Rabbit Myocardial | (for CaM Kinase activity) | 2.58 (Ki) | [1] |

| MG-63 | Osteosarcoma | Not specified, but effective at 10 µM | [2] |

| Human B cells | (from lupus nephritis patients) | 5 µM (used for differentiation study) | [1] |

| Rat Cerebral Cortical Neurons | (neuroprotection assay) | Effective at 0.25, 0.5, and 1.0 µM | [3] |

Note: The IC50 can vary depending on the cell line and the assay conditions.

Mechanism of Action

KN-93 primarily functions as an antagonist of CaMKII. CaMKII is a serine/threonine protein kinase that plays a significant role in transmitting calcium signals within cells. By inhibiting CaMKII, KN-93 disrupts downstream signaling pathways that are often dysregulated in cancer, leading to apoptosis and cell cycle arrest.

Interestingly, there is evidence to suggest that KN-93 may not directly bind to CaMKII. Instead, it may bind to the Ca2+/calmodulin complex, preventing its interaction with and activation of CaMKII. This indirect inhibition still results in the effective blockade of CaMKII signaling.

Furthermore, KN-93 has been shown to inhibit apoptosis induced by NAD depletion, acting upstream of the mitochondrial pathway of apoptosis. It has also been reported to inhibit L-type Ca2+ channels, an effect that is independent of its CaMKII inhibition.

Signaling Pathways

The anticancer effects of KN-93 are mediated through its influence on several key signaling pathways.

CaMKII Signaling Pathway and its Inhibition by KN-93

The primary target of KN-93 is the CaMKII pathway. In cancer cells, aberrant CaMKII activity can promote proliferation and survival. KN-93's inhibition of this pathway is a central aspect of its anticancer properties.

Caption: Inhibition of the CaMKII signaling pathway by KN-93.

Apoptosis Induction Pathway

KN-93 has been demonstrated to induce apoptosis in cancer cells. One of the mechanisms involves the upregulation of the cell cycle inhibitor p21. It also appears to play a role in apoptosis related to NAD depletion by inhibiting the decrease in mitochondrial membrane potential.

Caption: Apoptosis induction and cell cycle arrest mediated by KN-93.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on KN-93.

Cell Viability and Cytotoxicity Assays (MTT Assay)

This protocol is used to determine the IC50 of KN-93.

-

Materials :

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

KN-93

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure :

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Prepare serial dilutions of KN-93 in the complete medium. Replace the old medium with the KN-93 solutions.

-

Incubation : Incubate the plate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a plate reader.

-

IC50 Calculation : Calculate the IC50 value from the dose-response curve.

-

Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of KN-93 on protein expression levels, such as p21.

-

Materials :

-

Cancer cells treated with KN-93

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p21, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure :

-

Cell Lysis : Lyse the treated and untreated cells and determine the protein concentration.

-

Electrophoresis : Separate the protein lysates by SDS-PAGE.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour.

-

Antibody Incubation : Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.

-

Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo anticancer efficacy of KN-93.

-

Materials :

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cells

-

Matrigel

-

KN-93

-

Vehicle for administration

-

-

Procedure :

-

Cell Preparation : Prepare a suspension of cancer cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Tumor Implantation : Subcutaneously inject the cell suspension into the flank of each mouse.

-

Treatment : Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer KN-93 or a vehicle to the respective groups.

-

Tumor Measurement : Measure tumor volume regularly using calipers.

-

Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel anticancer agent like KN-93.

Caption: A generalized workflow for the preclinical development of an anticancer agent.

Conclusion and Future Directions

KN-93 demonstrates significant potential as a lead compound for the development of novel anticancer therapies. Its well-defined mechanism of action centered on CaMKII inhibition, coupled with its pro-apoptotic and cell cycle-arresting activities, provides a strong rationale for its continued investigation. Future research should focus on comprehensive in vivo efficacy and toxicity studies, lead optimization to enhance potency and reduce off-target effects, and the exploration of combination therapies to maximize its therapeutic benefit. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in the quest to translate the promise of KN-93 into a clinical reality.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 93: Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of "Anticancer Agent 93," a novel experimental compound with putative anti-neoplastic properties. The following sections detail the methodologies for assessing its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression in cancer cell lines.

Overview and Mechanism of Action

This compound is an experimental small molecule inhibitor designed to target key signaling pathways implicated in tumor cell proliferation and survival. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis and arrest of the cell cycle at the G1/S phase transition. These protocols are designed to quantify the efficacy of this compound and elucidate its cellular effects.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines using a CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 5.2 |

| HCT-116 | Colon Cancer | 8.7 |

| A549 | Lung Cancer | 12.1 |

| K562 | Leukemia | 3.5 |

Table 2: Apoptosis Induction by this compound

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound at its IC50 concentration for each cell line.

| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| MDA-MB-231 | 15.8 | 10.2 | 26.0 |

| HCT-116 | 12.5 | 8.9 | 21.4 |

| K562 | 25.1 | 14.3 | 39.4 |

Table 3: Cell Cycle Analysis of K562 Cells Treated with this compound

K562 cells were treated with the IC50 concentration of this compound for 24 hours, and the cell cycle distribution was analyzed by PI staining and flow cytometry.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 45.2 | 35.1 | 19.7 |

| This compound | 68.3 | 15.6 | 16.1 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines the determination of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[1]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HCT-116, A549, K562)

-

Complete culture medium (specific to each cell line)

-

This compound

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. Include vehicle-treated and untreated cells as controls.[1]

-

Incubate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[1]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at the predetermined IC50 concentration for 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.

-

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at the IC50 concentration for 24 hours.

-

-

Cell Fixation and Staining:

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells by flow cytometry.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Proposed signaling pathway of this compound.

Caption: Workflow for the Cell Viability Assay.

Caption: Workflow for the Apoptosis Assay.

References

Application Notes and Protocols for the Use of KN-93 in In Vivo Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-93 is a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key signaling molecule implicated in various cellular processes, including cell cycle regulation and proliferation.[1][2] In the context of oncology, the inhibition of CaMKII by KN-93 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of interest for anticancer research.[1][2] These application notes provide a comprehensive guide for the utilization of KN-93 in in vivo tumor models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), to evaluate its antitumor efficacy.

Mechanism of Action and Signaling Pathway

KN-93 functions as a competitive inhibitor of CaMKII by preventing its activation by the Ca2+/calmodulin complex.[1] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary mechanism involves the upregulation of the cell cycle inhibitor p21, which leads to the hypophosphorylation of the retinoblastoma protein (Rb). This, in turn, prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1/S transition.

dot

Caption: KN-93 inhibits CaMKII, leading to increased p21 expression, which in turn inhibits the CDK4/6-Cyclin D complex. This results in the hypophosphorylation of Rb, sequestration of E2F, and ultimately, cell cycle arrest at the G1/S checkpoint.

Data Presentation: In Vivo Efficacy of KN-93

The antitumor activity of KN-93 has been demonstrated in preclinical xenograft models. The following table summarizes the available quantitative data on its efficacy.

| Tumor Model | Animal Model | Treatment Regimen | Efficacy | Reference |

| Osteosarcoma (MG-63 cell line) | Athymic nu/nu mice | 1 mg/kg, administered every other day for 6 weeks | 35.2% reduction in subcutaneous tumor volume | |

| Diabetic Retinopathy (as a proxy for systemic administration) | MRL/lpr mice | 1 mg/kg/day, intraperitoneal (i.p.) injection | N/A (demonstrates systemic delivery) |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol outlines the procedure for evaluating the efficacy of KN-93 in a subcutaneous CDX model using a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., MG-63 osteosarcoma cells)

-

Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID)

-

Matrigel (optional)

-

KN-93

-

Vehicle for KN-93 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O; or 5% DMSO, 95% Corn oil)

-

Sterile syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected human cancer cell line under standard conditions.

-

Harvest cells and resuspend in sterile PBS or culture medium. A mixture with Matrigel (1:1 ratio) can enhance tumor take rate.

-

Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

KN-93 Preparation and Administration:

-

Prepare the KN-93 solution in the chosen vehicle on the day of injection. For example, a stock solution can be made in DMSO and then diluted with other components.

-

Administer KN-93 via intraperitoneal (i.p.) injection. A typical dose is 1 mg/kg, administered every other day.

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

The study endpoint may be reached when tumors in the control group reach a specific size, or at a predetermined time point (e.g., 6 weeks).

-

At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

dot

Caption: Experimental workflow for a cell line-derived xenograft (CDX) study with KN-93.

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol is a general guideline for using KN-93 in PDX models. The methodology for establishing PDX models can vary, and it is recommended to follow established procedures for the specific tumor type.

Materials:

-

Fresh patient tumor tissue

-

Immunocompromised mice (NOD/SCID or similar strains are often preferred for PDX)

-

Surgical tools for tissue implantation

-

KN-93

-

Vehicle for KN-93

-

Calipers

Procedure:

-

PDX Establishment:

-

Implant small fragments of fresh patient tumor tissue subcutaneously or orthotopically into immunocompromised mice.

-

Allow the tumors to grow to a suitable size for passaging.

-

-

Passaging and Cohort Expansion:

-

Excise the grown PDX tumor and fragment it for implantation into a new cohort of mice for treatment studies.

-

-

Treatment and Monitoring:

-

Once the passaged PDX tumors are established and have reached the desired size, randomize the mice into treatment and control groups.

-

Prepare and administer KN-93 and vehicle as described in the CDX protocol. The dosing regimen can be adapted based on the tumor type and growth rate.

-

Monitor tumor growth, body weight, and animal well-being as in the CDX model.

-

At the study endpoint, collect tumors for analysis to assess treatment response.

-

dot

Caption: General workflow for establishing and utilizing a patient-derived xenograft (PDX) model to evaluate the efficacy of KN-93.

Conclusion

KN-93 presents a promising therapeutic strategy for cancers dependent on CaMKII signaling. The provided protocols offer a framework for the in vivo evaluation of KN-93 in both CDX and PDX models. Careful planning of the experimental design, including the choice of tumor model, animal strain, and treatment regimen, is crucial for obtaining robust and reproducible data. Further studies are warranted to explore the efficacy of KN-93 in a broader range of cancer types and to investigate potential combination therapies.

References

Application Notes & Protocols: Preparation and Storage Stability of Anticancer Agent 93

Abstract

This document provides detailed protocols for the preparation, handling, storage, and stability assessment of Anticancer Agent 93 (hereinafter "Compound 93"), a novel investigational small molecule inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining accurate, reproducible results in preclinical research. Included are procedures for creating stock solutions, recommendations for short-term and long-term storage, and a protocol for evaluating solution stability using High-Performance Liquid Chromatography (HPLC).

Product Information

| Property | Value |

| Compound Name | This compound (Compound 93) |